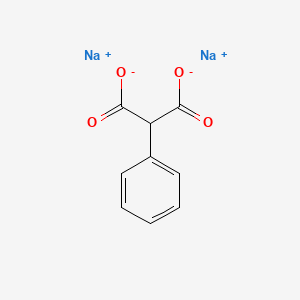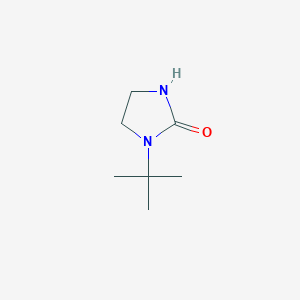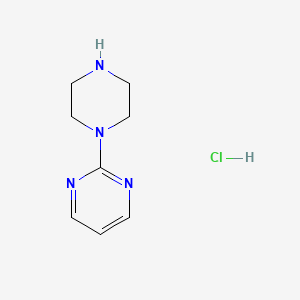
2-(1,8-Naphthyridin-2-yl)phenol
説明
2-(1,8-Naphthyridin-2-yl)phenol, also known as 2-NP, is a cell-permeable naphthyridinyl-phenolic compound . It selectively enhances cytokine-induced STAT1 transcription activity .
Synthesis Analysis
The synthesis of 2-(1,8-Naphthyridin-2-yl)phenol involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The molecular formula of 2-(1,8-Naphthyridin-2-yl)phenol is C14H10N2O . The molecular weight is 222.24 .Chemical Reactions Analysis
2-(1,8-Naphthyridin-2-yl)phenol selectively enhances cytokine-induced STAT1 transcription activity . It enhances IFN-γ-induced STAT1-dependent signaling, but not IFN-γ-induced STAT3-dependent signaling or TNF-α-induced NF-κB-dependent signaling in cell-based reporter assays .Physical And Chemical Properties Analysis
2-(1,8-Naphthyridin-2-yl)phenol is a crystalline solid . It is soluble in DMF to 10 mg/ml and in ethanol to 25 mM . The λmax is at 215, 257, 359 nm .科学的研究の応用
Synthesis and Chemical Properties
- Phenolic Schiff Bases Synthesis : Phenolic Schiff bases based on 1,8-naphthyridine, including derivatives like 2-(1,8-Naphthyridin-2-yl)phenol, have been synthesized and studied for their properties. Investigations into their UV–vis absorption spectra in ethanolic solutions revealed interesting behaviors and structures (Li et al., 2007).
Biologically Active Compounds
- Potential in Drug Development : A study highlighted the synthesis of alkylaminophenol compounds similar to 2-(1,8-Naphthyridin-2-yl)phenol, emphasizing their potential as biologically active drugs. These compounds were structurally analyzed using various spectroscopic techniques, revealing high antioxidant values and indicating potential biological activity (Ulaş, 2020).
Sensor Applications
- Selective Sensing of Cu(II) Ions : An acridine-based sensor, structurally related to 2-(1,8-Naphthyridin-2-yl)phenol, was developed for the detection of Cu2+ ions in aqueous solutions and on test papers. This sensor demonstrated a visible color change, aiding in easy detection (Dai et al., 2018).
Detection of Nitroaromatics
- **Picric Acid Detection in Aqueous Media**: 1,8-Naphthyridine-based sensors, closely related to 2-(1,8-Naphthyridin-2-yl)phenol, were employed for detecting nitroaromatics like picric acid. These sensors showed high efficiency and low detection limits, proving effective in both aqueous and methanolic solutions, thus offering an environmentally friendly detection methodology (Chahal & Sankar, 2015).
Ligand for Metal Complexes
- Ligand in Metal Complexes : Research has demonstrated the use of 1,8-naphthyridine derivatives as ligands in metal complexes. These ligands have shown to promote lower energy electronic absorption in metal complexes, providing a useful platform for anchoring ligands to semiconductor surfaces (Zong et al., 2008).
Organic Salts and Hydrogen Bonding
- Formation of Organic Salts : Studies on 5,7-dimethyl-1,8-naphthyridine-2-amine, which is structurally related to 2-(1,8-Naphthyridin-2-yl)phenol, revealed its role in forming organic salts through hydrogen bonding with acidic compounds. This understanding aids in the design of multicomponent crystals with specific properties (Jin et al., 2010).
Safety And Hazards
特性
IUPAC Name |
2-(1,8-naphthyridin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-13-6-2-1-5-11(13)12-8-7-10-4-3-9-15-14(10)16-12/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKMXKNVEUMLFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425411 | |
| Record name | 6-(1,8-Naphthyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,8-Naphthyridin-2-yl)phenol | |
CAS RN |
65182-56-1 | |
| Record name | 2-(1,8-Naphthyridin-2-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65182-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1,8-Naphthyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,8-Naphthyridin-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![5-Chloro-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B1586781.png)


